

Application Notes and Protocols for Co-crystallization of Novolactone with Hsp70

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Compound of Interest

Compound Name: Novolactone

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These application notes provide a detailed protocol for the co-crystallization of the natural product **Novolactone** with the 70 kDa heat shock protein (Hsp70). This procedure is based on established methodologies for protein-ligand co-crystallization and specific information regarding the interaction between **Novolactone** and Hsp70.

Introduction

Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis. Its dysregulation is implicated in various diseases, making it a significant therapeutic target. **Novolactone** is a natural product that acts as an allosteric inhibitor of Hsp70.[1][2] It covalently binds to a highly conserved residue at the interface of the ATPase and substrate-binding domains, disrupting the protein's allosteric regulation.[1][2][3] Structural elucidation of the Hsp70-**Novolactone** complex through X-ray crystallography is essential for understanding its mechanism of action and for guiding structure-based drug design. These notes provide a comprehensive guide to achieving this co-crystallization.

Principle of Co-crystallization

Co-crystallization involves forming a complex of the target protein (Hsp70) and the ligand (**Novolactone**) in solution prior to initiating crystallization trials. This method is often preferred when the ligand induces a conformational change in the protein, which is the case for

Novolactone's interaction with Hsp70. The pre-formed complex is then screened against a variety of crystallization conditions to find the optimal environment for crystal growth.

Data Presentation

Table 1: Summary of Key Parameters for Hsp70-**Novolactone** Co-crystallization

Parameter	Recommended Value/Range	Notes
Protein	Human Hsp70 (full-length or specific constructs)	High purity (>95%) is essential.
Ligand	Novolactone	Dissolved in a compatible solvent like DMSO.
Protein Concentration	5 - 15 mg/mL	Optimal concentration should be determined empirically.
Molar Ratio (Hsp70:Novolactone)	1:5 to 1:10	A molar excess of the ligand is recommended.
Incubation Time (Pre-crystallization)	30 minutes to 2 hours on ice	To allow for complex formation.
Crystallization Method	Sitting or hanging drop vapor diffusion	A widely used and effective method.
Crystallization Temperature	4°C or 20°C	Temperature can significantly affect crystal growth.

Experimental Protocols

Protocol 1: Expression and Purification of Human Hsp70

This protocol outlines a general procedure for obtaining highly pure Hsp70, a critical prerequisite for successful crystallization.

1. Expression:

- Transform E. coli (e.g., BL21(DE3) strain) with a plasmid containing the human Hsp70 gene.

- Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
- Harvest the cells by centrifugation.

2. Lysis and Initial Purification:

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with protease inhibitors.
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity column (for His-tagged Hsp70).
- Wash the column extensively with the lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
- Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Further Purification:

- (Optional) If a tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV or thrombin).
- Further purify the protein using ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.
- The final buffer for size-exclusion chromatography should be suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Concentrate the purified Hsp70 to the desired concentration (5-15 mg/mL).
- Verify the purity by SDS-PAGE.

Protocol 2: Co-crystallization of Hsp70 with Novolactone

1. Preparation of **Novolactone** Stock Solution:

- Dissolve **Novolactone** powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

2. Complex Formation:

- On ice, mix the purified Hsp70 protein with the **Novolactone** stock solution to achieve the desired molar ratio (e.g., 1:5 or 1:10). The final DMSO concentration in the protein solution should be kept below 5% (v/v) to avoid interference with crystallization.
- Incubate the mixture on ice for 30 minutes to 2 hours to allow for the formation of the Hsp70-**Novolactone** complex.
- (Optional) Centrifuge the mixture at high speed for a few minutes to remove any precipitate before setting up crystallization trials.

3. Crystallization Screening:

- Use commercial or in-house prepared crystallization screens to test a wide range of conditions.
- Set up sitting or hanging drop vapor diffusion experiments. A typical setup involves mixing 1 μ L of the Hsp70-**Novolactone** complex with 1 μ L of the reservoir solution.
- Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
- Regularly monitor the drops for crystal growth over several days to weeks.

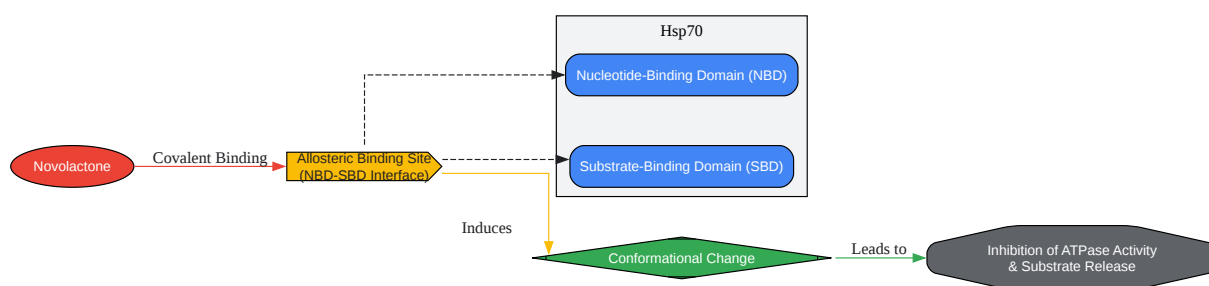
4. Crystal Optimization:

- Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.

5. Crystal Harvesting and Cryo-protection:

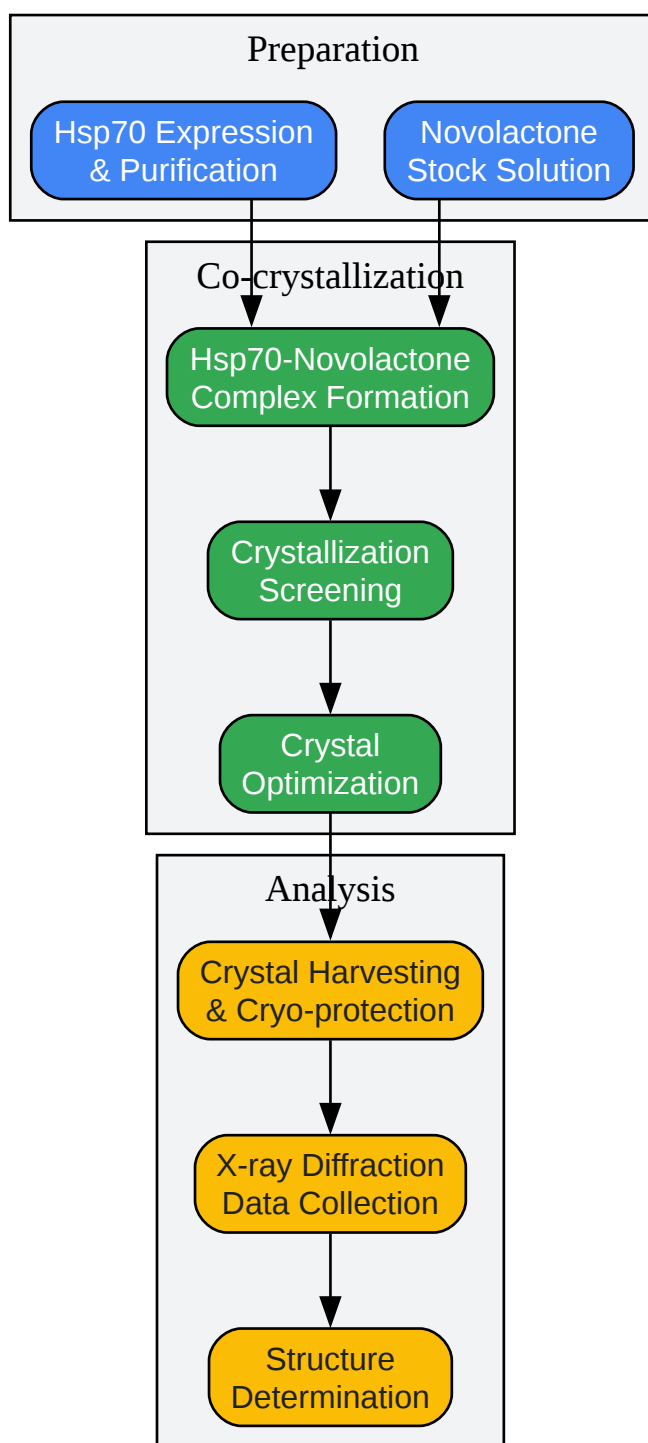
- Carefully transfer the crystals from the drop to a cryo-protectant solution to prevent ice formation during X-ray data collection.
- The cryo-protectant is often the reservoir solution supplemented with a cryo-agent like glycerol, ethylene glycol, or sucrose (typically 15-30% v/v).
- Quickly loop the crystal and flash-cool it in liquid nitrogen.

Mandatory Visualization



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Caption: Allosteric inhibition of Hsp70 by **Novolactone**.



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Caption: Workflow for Hsp70-**Novolactone** co-crystallization.

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References

- 1. A novel allosteric means of inhibiting heat shock 70 proteins - OAK Open Access Archive [oak.novartis.com]
- 2. The novolactone natural product disrupts the allosteric regulation of Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hassan AQ, et al. (2015) | SGD [yeastgenome.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Co-crystallization of Novolactone with Hsp70]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193263#techniques-for-co-crystalization-of-novolactone-with-hsp70]

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